N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide
Description
N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is a piperazine-derived compound characterized by a carbothioamide functional group and substituted aromatic rings. Its structure features a 4-chloro-2-fluorophenyl moiety attached to the thiourea nitrogen and a 4-fluorophenyl group at the 4-position of the piperazine ring.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF2N3S/c18-12-1-6-16(15(20)11-12)21-17(24)23-9-7-22(8-10-23)14-4-2-13(19)3-5-14/h1-6,11H,7-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLKWNBFQPFWOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NC3=C(C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is a synthetic compound belonging to the piperazine class, which is recognized for its diverse biological activities. This compound is of particular interest in medicinal chemistry due to its potential applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The molecular formula of this compound is C18H19ClF2N3S, with a molecular weight of 373.87 g/mol. The structure features a piperazine ring substituted with fluorinated phenyl groups and a carbothioamide moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClF2N3S |
| Molecular Weight | 373.87 g/mol |
| LogP | 4.219 |
| Polar Surface Area | 35.814 Ų |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the chloro and fluorine substituents enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
- Receptor Modulation: Interaction with neurotransmitter receptors could result in psychoactive effects or modulation of pain pathways.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity: Studies have shown that piperazine derivatives possess significant antibacterial properties. For instance, derivatives have demonstrated MIC values as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
- Anticancer Properties: Compounds within this class have been investigated for their cytotoxic effects against various cancer cell lines. Preliminary studies suggest that modifications to the piperazine structure can enhance anticancer activity through apoptosis induction in tumor cells.
- Neuropharmacological Effects: Given the structural similarities with known psychoactive agents, this compound may also influence neurotransmitter systems, warranting further investigation into its potential as an anxiolytic or antidepressant.
Case Studies and Research Findings
Several studies have explored the biological activity of piperazine derivatives similar to this compound:
- Study on Antimicrobial Activity: A comparative analysis revealed that piperazine derivatives exhibited enhanced activity against Gram-positive bacteria compared to Gram-negative strains, suggesting specificity in action .
- Cytotoxicity Assays: In vitro assays demonstrated that modifications in the substituent groups on the piperazine ring significantly affected cytotoxicity levels against human cancer cell lines, highlighting the importance of structural optimization for therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide can be elucidated through comparison with related piperazine-1-carbothioamide derivatives. Key distinctions in substituent positioning, electronic effects, and biological activity are highlighted below:
Structural Variations and Electronic Effects
Physicochemical Properties
LC-MS and NMR Profiles :
Solubility and Stability : Electron-withdrawing groups (e.g., Cl, F, CF₃) generally reduce solubility but improve metabolic stability. The target compound’s ortho-fluoro may introduce steric hindrance, affecting crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
